molecular formula C11H12BrNO2 B1517043 4-Bromo-2-(N-morpholino)-benzaldehyde CAS No. 736990-80-0

4-Bromo-2-(N-morpholino)-benzaldehyde

Cat. No.: B1517043
CAS No.: 736990-80-0
M. Wt: 270.12 g/mol
InChI Key: NHMBQHROXJDMPA-UHFFFAOYSA-N
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Description

4-Bromo-2-(N-morpholino)-benzaldehyde: is an organic compound that belongs to the class of benzaldehydes substituted with a bromine atom and a morpholine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(N-morpholino)-benzaldehyde typically involves the bromination of 2-morpholinobenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(N-morpholino)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 4-Bromo-2-morpholinobenzoic acid.

    Reduction: 4-Bromo-2-morpholinobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Bromo-2-(N-morpholino)-benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in complex organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of pharmacologically active compounds, including potential drugs for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes. Its reactivity and versatility make it a valuable component in various industrial applications.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the morpholine ring.

    2-Morpholinobenzaldehyde: Similar structure but lacks the bromine atom.

    4-Bromo-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a morpholine ring.

Uniqueness: 4-Bromo-2-(N-morpholino)-benzaldehyde is unique due to the presence of both a bromine atom and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBQHROXJDMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651256
Record name 4-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736990-80-0
Record name 4-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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